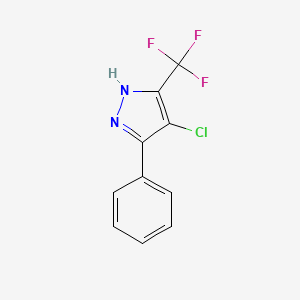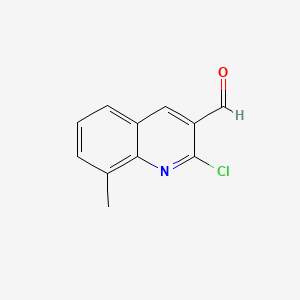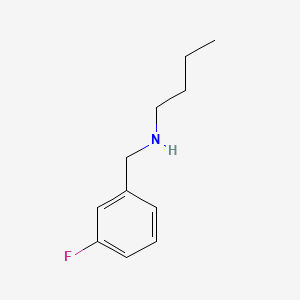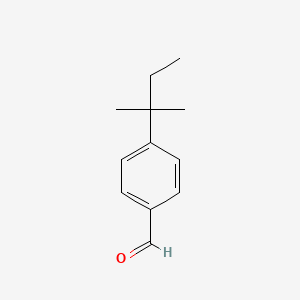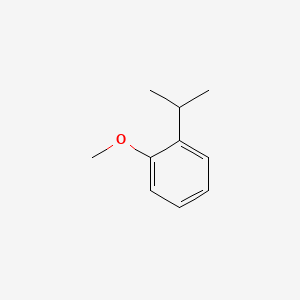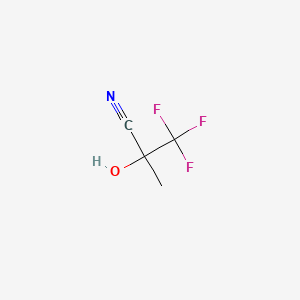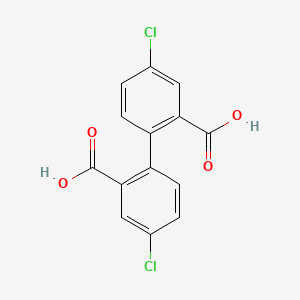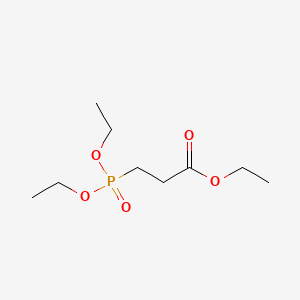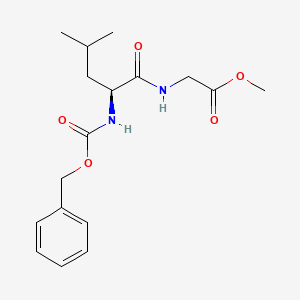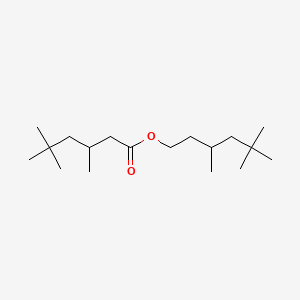
3,5,5-Trimetilhexil 3,5,5-trimetilhexanoato
Descripción general
Descripción
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H36O2 . It is typically used as an emulsifying and dispersing agent .
Molecular Structure Analysis
The linear formula of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is (CH3)3CCH2CH(CH3)CH2COOCH2CH2CH(CH)3CH2C(CH3)3 . Its molecular weight is 284.48 .Physical And Chemical Properties Analysis
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a liquid at room temperature . It has a density of 0.856 g/mL at 20°C . The refractive index is 1.437 . It has an acid value of ≤1.0, an iodine value of ≤1.0, and a saponification value of 185‑200 .Aplicaciones Científicas De Investigación
Agente emulsionante
3,5,5-Trimetilhexil 3,5,5-trimetilhexanoato: se utiliza comúnmente como agente emulsionante debido a su capacidad para estabilizar mezclas de aceite y agua. En productos farmacéuticos y cosméticos, ayuda a formar emulsiones estables, lo que permite la creación de cremas y lociones que tienen una textura uniforme y son fáciles de aplicar .
Agente dispersante
Este compuesto sirve como un agente dispersante eficaz. Facilita la distribución uniforme de partículas sólidas en un medio líquido, lo cual es esencial en la producción de pintura, la fabricación de tinta e incluso en la dispersión de ingredientes activos en formulaciones agrícolas .
Agente solubilizante
En el campo de la administración de fármacos, This compound actúa como un agente solubilizante. Aumenta la solubilidad de los fármacos poco solubles, mejorando así su biodisponibilidad y eficacia .
Lubricante
Debido a sus propiedades lubricantes, este químico se utiliza en la formulación de lubricantes industriales. Reduce la fricción entre las superficies, contribuyendo a la longevidad y eficiencia de los sistemas mecánicos .
Síntesis de materiales
El compuesto participa en la síntesis de materiales, particularmente en la creación de polímeros con propiedades específicas. Por ejemplo, se puede utilizar para sintetizar materiales poliméricos que se utilizan en dispositivos médicos o como parte de recubrimientos biocompatibles .
Química analítica
En química analítica, This compound se puede utilizar como un compuesto estándar o de referencia debido a sus propiedades físicas y químicas bien definidas. Ayuda en la calibración de instrumentos y asegura la precisión de los resultados analíticos .
Industria cosmética
En cosméticos, se utiliza por sus propiedades acondicionadoras y de control de la viscosidad. Contribuye a los atributos sensoriales de los productos para el cuidado de la piel y el cabello, haciéndolos más atractivos para los consumidores .
Industria alimentaria
Aunque no se agrega directamente a los alimentos, este compuesto puede utilizarse en materiales de envasado de alimentos. Sus propiedades pueden ayudar a crear barreras que protegen los alimentos de la humedad y el oxígeno, extendiendo así la vida útil .
Mecanismo De Acción
Target of Action
The primary target of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is the skin. It is a low viscosity ester with a unique oil effect . It is widely used in various skincare products .
Mode of Action
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: interacts with the skin by forming a hydrophobic film on the skin surface . This film prevents the natural evaporation of water, keeping the skin smooth and soft .
Biochemical Pathways
The exact biochemical pathways affected by 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate It is known that the compound’s ability to form a hydrophobic film on the skin surface can influence the skin’s natural moisture retention pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate As a topical agent, it is primarily absorbed through the skin where it exerts its effects .
Result of Action
The molecular and cellular effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate include the formation of a hydrophobic film on the skin surface, which prevents the natural evaporation of water . This results in smoother, softer skin with a fresh, non-greasy feel .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate . For instance, under strong acid or strong alkali conditions, it is prone to hydrolysis . Furthermore, it is a flammable liquid and can produce harmful combustion products such as carbon monoxide and carbon dioxide .
Análisis Bioquímico
Biochemical Properties
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate and esterases results in the breakdown of the ester bond, leading to the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These interactions are crucial for the compound’s metabolic processing and its subsequent effects on biological systems .
Cellular Effects
The effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. It can modulate the expression of genes related to lipid synthesis and degradation, thereby affecting cellular lipid homeostasis. Additionally, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate exerts its effects through specific binding interactions with biomolecules. The compound can bind to lipid-binding proteins, facilitating its transport within cells. It also acts as an inhibitor of certain enzymes involved in lipid metabolism, thereby modulating their activity. These molecular interactions contribute to the compound’s ability to influence gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression. These effects are consistent with the compound’s role as a modulator of lipid homeostasis .
Dosage Effects in Animal Models
The effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve skin hydration. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage regulation when using 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in experimental and therapeutic contexts .
Metabolic Pathways
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound is metabolized by esterases, resulting in the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These metabolites can further participate in various biochemical reactions, including oxidation and conjugation, ultimately leading to their excretion from the body. The involvement of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in these pathways underscores its role in maintaining lipid homeostasis .
Transport and Distribution
Within cells and tissues, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is transported and distributed through interactions with lipid-binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is influenced by its lipophilic nature, allowing it to integrate into cellular membranes and lipid droplets .
Subcellular Localization
The subcellular localization of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is primarily within lipid-rich compartments, such as lipid droplets and cellular membranes. This localization is facilitated by the compound’s lipophilic properties and its interactions with lipid-binding proteins. The presence of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in these compartments is crucial for its role in modulating lipid metabolism and maintaining cellular lipid homeostasis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can be achieved through esterification reaction between 3,5,5-Trimethylhexanol and 3,5,5-Trimethylhexanoic acid.", "Starting Materials": [ "3,5,5-Trimethylhexanol", "3,5,5-Trimethylhexanoic acid", "Sulfuric acid", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Add 3,5,5-Trimethylhexanol and 3,5,5-Trimethylhexanoic acid in a round bottom flask in a 1:1 molar ratio.", "Add a few drops of concentrated sulfuric acid as a catalyst.", "Heat the mixture under reflux for 4-6 hours.", "Allow the mixture to cool to room temperature.", "Add methanol to the mixture to dissolve the product.", "Wash the mixture with sodium bicarbonate solution to neutralize the acid.", "Extract the product with sodium chloride solution.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product." ] } | |
Número CAS |
42131-25-9 |
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
7-methyloctyl 7-methyloctanoate |
InChI |
InChI=1S/C18H36O2/c1-16(2)12-8-5-6-11-15-20-18(19)14-10-7-9-13-17(3)4/h16-17H,5-15H2,1-4H3 |
Clave InChI |
LHWUVOILCRBENG-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
SMILES canónico |
CC(C)CCCCCCOC(=O)CCCCCC(C)C |
Otros números CAS |
59219-71-5 |
Descripción física |
Liquid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


